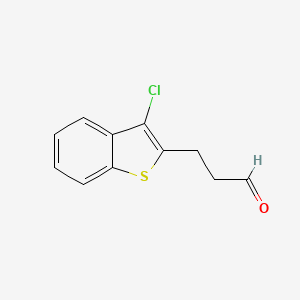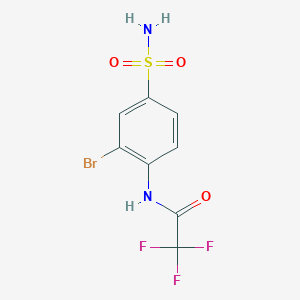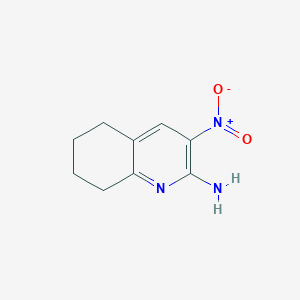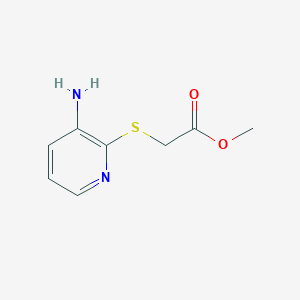
3-(3-chloro-1-benzothiophen-2-yl)propanal
Descripción general
Descripción
3-(3-chloro-1-benzothiophen-2-yl)propanal is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a chloro group at the 3-position of the benzothiophene ring and a propionaldehyde group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-1-benzothiophen-2-yl)propanal typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound and a nitrile in the presence of a base.
Introduction of the Chloro Group: The chloro group can be introduced through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Propionaldehyde Group: The propionaldehyde group can be introduced through the reaction of the benzothiophene derivative with an appropriate aldehyde precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-chloro-1-benzothiophen-2-yl)propanal can undergo various types of chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-(3-Chloro-benzo[b]thiophen-2-yl)-propionic acid.
Reduction: 3-(3-Chloro-benzo[b]thiophen-2-yl)-propanol.
Substitution: 3-(3-Amino-benzo[b]thiophen-2-yl)-propionaldehyde, 3-(3-Mercapto-benzo[b]thiophen-2-yl)-propionaldehyde.
Aplicaciones Científicas De Investigación
3-(3-chloro-1-benzothiophen-2-yl)propanal has various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(3-chloro-1-benzothiophen-2-yl)propanal involves its interaction with specific molecular targets and pathways. The chloro group and the aldehyde group play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to alterations in cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-benzo[b]thiophene-2-carboxylic acid
- 3-Bromobenzo[b]thiophene
- 3-(3-Chloro-benzo[b]thiophen-2-yl)-propanol
Uniqueness
3-(3-chloro-1-benzothiophen-2-yl)propanal is unique due to the presence of both a chloro group and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields of research.
Propiedades
Fórmula molecular |
C11H9ClOS |
|---|---|
Peso molecular |
224.71 g/mol |
Nombre IUPAC |
3-(3-chloro-1-benzothiophen-2-yl)propanal |
InChI |
InChI=1S/C11H9ClOS/c12-11-8-4-1-2-5-9(8)14-10(11)6-3-7-13/h1-2,4-5,7H,3,6H2 |
Clave InChI |
FZYHMPQXSQYXMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2)CCC=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B8649006.png)





